molecular formula C9H18NO4+ B1203878 Succinylmonocholine CAS No. 5518-77-4

Succinylmonocholine

Numéro de catalogue: B1203878
Numéro CAS: 5518-77-4
Poids moléculaire: 204.24 g/mol
Clé InChI: JQLBLDAELQDYMK-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Succinylmonocholine is an acylcholine.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Succinylmonocholine is primarily studied for its pharmacokinetic properties as a metabolite of succinylcholine. Research indicates that this compound exhibits a longer plasma half-life compared to its parent compound, succinylcholine, which has a very short half-life of approximately 47 seconds . In surgical settings, this compound reaches peak plasma concentrations within 0.03 to 2.0 minutes post-administration of succinylcholine, with terminal half-lives ranging from 1 to 3 hours . This extended detection window makes this compound a valuable marker in forensic toxicology.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration0.03 - 2.0 minutes
Terminal Half-Life1 - 3 hours
Detection Window8 - 24 hours in plasma

Clinical Applications

In clinical practice, this compound's role is often overshadowed by its parent compound, succinylcholine, which is widely used as a depolarizing neuromuscular blocker during intubation and surgical procedures. The rapid onset and brief duration of action (4-6 minutes) of succinylcholine make it ideal for short procedures . However, understanding the pharmacokinetics of this compound is crucial for managing potential adverse effects related to succinylcholine administration.

Adverse Effects

While rare, serious complications such as acute rhabdomyolysis and hyperkalemia have been reported following the use of succinylcholine in patients with undiagnosed skeletal myopathies . Monitoring levels of this compound may aid in assessing the risk of these adverse effects.

Forensic Toxicology

This compound has significant implications in forensic toxicology, particularly in cases of suspected succinylcholine intoxication. The detection of this compound in biological fluids (blood and urine) can provide critical evidence in forensic investigations.

Detection Methods

Research has demonstrated that while succinylcholine is detectable only for a short period post-administration (up to 10 minutes), this compound can be detected for several hours (up to 24 hours) after administration . This property makes it an essential analyte for toxicological assessments.

Table 2: Detection Windows for this compound

Sample TypeDetection Window
BloodUp to 24 hours
UrineMinimum 6 hours

Case Studies and Research Findings

Several studies have investigated the kinetics and elimination pathways of this compound. One notable study involved analyzing blood and urine samples from patients undergoing surgery where succinylcholine was administered. The findings highlighted the importance of stabilizing urine samples for accurate detection and provided guidelines for forensic analysis .

In another study focusing on the degradation of both succinylcholine and its metabolite, researchers found that while succinylcholine rapidly degrades, this compound remains stable longer in biological matrices, reinforcing its utility as a marker in forensic contexts .

Analyse Des Réactions Chimiques

Hydrolysis

  • Enzymatic Hydrolysis Succinylmonocholine is produced by the enzymatic hydrolysis of succinylcholine, a reaction catalyzed by butyrylcholinesterase in plasma . Succinylcholine's short duration of action is owed to this rapid breakdown .

    SuccinylcholineButyrylcholinesteraseThis compound+Choline\text{Succinylcholine}\xrightarrow{\text{Butyrylcholinesterase}}\text{this compound}+\text{Choline}
  • pH-Dependent Hydrolysis this compound's stability is affected by pH. This compound is more stable in acidic conditions (pH < 7), with relatively slow degradation at pH 9, where about 10% remains unchanged after four days .

Degradation Products

  • Further Hydrolysis this compound can be further hydrolyzed into succinic acid and choline .

    This compoundSuccinic Acid+Choline\text{this compound}\rightarrow \text{Succinic Acid}+\text{Choline}

Stability and Storage

  • Temperature Effects Studies show that succinylcholine solutions degrade over time, with the degradation rate influenced by storage temperature . Although the study focuses on succinylcholine, it indicates the importance of temperature on the stability of similar compounds like this compound.

  • Forensic Considerations In forensic toxicology, this compound is a more reliable marker than succinylcholine itself due to the latter's rapid hydrolysis and short half-life. This compound can be detected in plasma for a longer duration (8–24 hours) after succinylcholine administration .

Factors Affecting Degradation

  • Butyrylcholinesterase (BChE) Variants Genetic variations in BChE can affect the rate at which succinylcholine is metabolized into this compound. Some variants reduce the enzyme's activity or its affinity for succinylcholine, impacting the production and subsequent degradation of this compound .

  • Storage Conditions Pharmaceutical manufacturers typically advise storing succinylcholine (and, by extension, this compound solutions) at refrigerated temperatures (2–8°C) to minimize degradation .

Detection and Analysis

  • Analytical Challenges Detecting this compound can be difficult due to its structure and hydrolytic susceptibility .

  • Mass Spectrometry Mass spectrometry is used to identify this compound as a degradation product of succinylcholine .

  • Chromatography High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is employed to measure this compound levels in biological samples .

Degradation Rate Constants of Succinylcholine

Succinylcholine degrades into this compound, and its degradation rate is influenced by temperature :

Storage ConditionDegradation Rate ConstantCorrelation Coefficient
Emergency resuscitation carts (Room Temperature)Value not specified>0.99
37°CValue not specified>0.99
4°CValue not specifiedValue not specified

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying succinylmonocholine in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting low concentrations of this compound and its metabolites. For enzymatic assays, pseudocholinesterase activity can be measured spectrophotometrically using benzoylcholine as a substrate, with hydrolysis rates correlated to this compound metabolism . Radiochromatographic techniques, such as those employing ¹⁴C-labeled succinyldicholine, enable tracking of metabolic pathways and urinary excretion patterns .

Q. How does plasma cholinesterase activity influence this compound pharmacokinetics?

Plasma cholinesterase (pseudocholinesterase) hydrolyzes this compound into succinic acid and choline, with enzymatic activity variability (e.g., genetic deficiencies or drug interactions) directly impacting metabolic rates. Methodologically, enzyme kinetics can be studied using Michaelis-Menten models, with substrate saturation curves and inhibitor assays (e.g., dibucaine number testing) to identify atypical enzyme variants .

Q. What are the primary challenges in isolating this compound from complex biological matrices?

Protein binding (~60-80% in vivo) complicates isolation, requiring techniques like ultrafiltration or equilibrium dialysis to separate free from bound fractions. Adjusting pH and temperature during sample preparation minimizes artifactual hydrolysis, as binding affinity is pH-dependent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic half-lives of this compound across studies?

Discrepancies often arise from differences in assay sensitivity (e.g., LC-MS vs. radioisotope methods) or biological variables (e.g., enzyme activity, renal function). A meta-analysis approach, standardizing data normalization to body weight and enzyme activity baselines, is recommended. Cross-validation using isotopic labeling (e.g., ¹⁴C-succinyldicholine) in controlled in vivo models can clarify metabolic timelines .

Q. What advanced techniques elucidate the structural dynamics of this compound-protein interactions?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level insights into binding sites and conformational changes. Surface plasmon resonance (SPR) quantifies binding kinetics (association/dissociation rates) under physiological conditions, while molecular docking simulations predict interaction hotspots .

Q. How do in vitro models fail to replicate in vivo this compound metabolism, and how can this gap be addressed?

In vitro systems often lack compensatory pathways (e.g., renal excretion, non-enzymatic hydrolysis). Microphysiological systems (MPS), such as organ-on-a-chip platforms integrating liver and kidney cells, better mimic systemic clearance. Concurrently, physiologically based pharmacokinetic (PBPK) modeling accounts for multi-organ interactions and enzyme distribution .

Q. What strategies optimize detection of low-abundance this compound metabolites in heterogeneous samples?

Pre-concentration techniques like solid-phase extraction (SPE) paired with high-resolution mass spectrometry (HRMS) enhance sensitivity. Stable isotope-labeled internal standards (e.g., deuterated this compound) improve quantification accuracy by correcting matrix effects .

Q. Methodological Best Practices

  • For enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • For metabolic studies : Include control groups with known pseudocholinesterase deficiencies to validate assay specificity .
  • For protein-binding assays : Report pH, temperature, and protein concentrations to ensure reproducibility .

Propriétés

Numéro CAS

5518-77-4

Formule moléculaire

C9H18NO4+

Poids moléculaire

204.24 g/mol

Nom IUPAC

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C9H17NO4/c1-10(2,3)6-7-14-9(13)5-4-8(11)12/h4-7H2,1-3H3/p+1

Clé InChI

JQLBLDAELQDYMK-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)O

SMILES canonique

C[N+](C)(C)CCOC(=O)CCC(=O)O

Key on ui other cas no.

5518-77-4

Numéros CAS associés

14720-92-4 (iodide)
5297-17-6 (chloride)

Synonymes

succinylmonocholine
succinylmonocholine chloride
succinylmonocholine iodide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 163878251
CID 163878251
Succinylmonocholine
CID 163878251
CID 163878251
Succinylmonocholine
CID 163878251
CID 163878251
Succinylmonocholine
CID 163878251
CID 163878251
Succinylmonocholine
CID 163878251
CID 163878251
Succinylmonocholine
CID 163878251
CID 163878251
Succinylmonocholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.